2-[[2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
2-[[2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Brand Name:
Vulcanchem
CAS No.:
121284-21-7
VCID:
VC0056022
InChI:
InChI=1S/C34H68N16O8/c1-18(2)17-24(29(55)47-21(10-6-14-43-32(37)38)27(53)48-23(31(57)58)12-8-16-45-34(41)42)49-30(56)25(19(3)51)50-28(54)22(11-7-15-44-33(39)40)46-26(52)20(36)9-4-5-13-35/h18-25,51H,4-17,35-36H2,1-3H3,(H,46,52)(H,47,55)(H,48,53)(H,49,56)(H,50,54)(H,57,58)(H4,37,38,43)(H4,39,40,44)(H4,41,42,45)
SMILES:
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N
Molecular Formula:
C34H68N16O8
Molecular Weight:
829 g/mol
2-[[2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
CAS No.: 121284-21-7
Main Products
VCID: VC0056022
Molecular Formula: C34H68N16O8
Molecular Weight: 829 g/mol
CAS No. | 121284-21-7 |
---|---|
Product Name | 2-[[2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Molecular Formula | C34H68N16O8 |
Molecular Weight | 829 g/mol |
IUPAC Name | 2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Standard InChI | InChI=1S/C34H68N16O8/c1-18(2)17-24(29(55)47-21(10-6-14-43-32(37)38)27(53)48-23(31(57)58)12-8-16-45-34(41)42)49-30(56)25(19(3)51)50-28(54)22(11-7-15-44-33(39)40)46-26(52)20(36)9-4-5-13-35/h18-25,51H,4-17,35-36H2,1-3H3,(H,46,52)(H,47,55)(H,48,53)(H,49,56)(H,50,54)(H,57,58)(H4,37,38,43)(H4,39,40,44)(H4,41,42,45) |
Standard InChIKey | QUJRRXNRGVULBH-UHFFFAOYSA-N |
SMILES | CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Canonical SMILES | CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Sequence | KRXLRR |
PubChem Compound | 4177958 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume